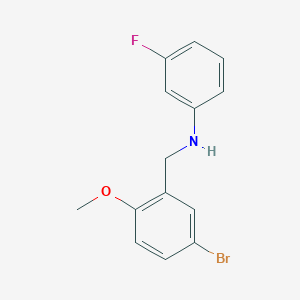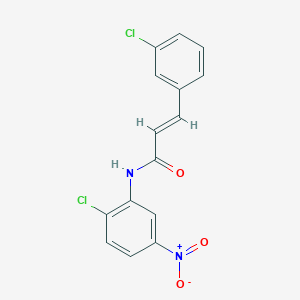![molecular formula C12H13N3O B5701841 1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)
1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole, also known as THPBI, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPBI is a fused bicyclic system that contains a pyrimidine ring and a benzimidazole ring. It has been found to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
作用機序
The mechanism of action of 1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, this compound has been found to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. This compound has also been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to exhibit antiviral activity by inhibiting viral replication.
実験室実験の利点と制限
1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antiviral activities. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the research on 1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole. One potential direction is the development of this compound-based antimicrobial agents for the treatment of bacterial and fungal infections. Another potential direction is the development of this compound-based anticancer agents for the treatment of various types of cancer. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its therapeutic potential.
合成法
The synthesis of 1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole involves the reaction of 2-aminobenzimidazole with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. The reaction proceeds via a Michael addition reaction, followed by a cyclization reaction to form the fused bicyclic system. The synthesis of this compound has been optimized by various researchers to improve the yield and purity of the compound.
科学的研究の応用
1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit anti-inflammatory and antiviral activities.
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(16)14-7-4-8-15-11-6-3-2-5-10(11)13-12(14)15/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUITNNJOJCALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN2C1=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)


![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)

![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5701815.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
